An In-depth Technical Guide to N,N'-Bis(2-hydroxyethyl)oxamide (CAS 1871-89-2)
An In-depth Technical Guide to N,N'-Bis(2-hydroxyethyl)oxamide (CAS 1871-89-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N'-Bis(2-hydroxyethyl)oxamide (CAS 1871-89-2) is a symmetrical diamide alcohol with a versatile chemical profile that has led to its application across various scientific and industrial domains. This document provides a comprehensive overview of its core properties, synthesis, and applications, with a focus on its role as a crosslinking agent and a building block in organic synthesis. Detailed experimental protocols for its preparation are provided, alongside a thorough compilation of its physicochemical and spectral data to support further research and development.
Core Properties
N,N'-Bis(2-hydroxyethyl)oxamide is a white crystalline solid at room temperature.[1] Its bifunctional nature, possessing both amide and hydroxyl groups, is key to its utility. The hydroxyl groups provide reactive sites for esterification and etherification, while the amide linkages offer hydrogen bonding capabilities and structural rigidity.
Physicochemical Properties
The key physicochemical properties of N,N'-Bis(2-hydroxyethyl)oxamide are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂N₂O₄ | [2][3] |
| Molecular Weight | 176.17 g/mol | [2][3] |
| Melting Point | 168 °C (decomposes) | [1][4][5] |
| Appearance | White to almost white crystalline powder | [1] |
| Solubility | Insoluble in water | [4][5] |
| CAS Number | 1871-89-2 | [2][3] |
| IUPAC Name | N,N'-bis(2-hydroxyethyl)oxamide | [2] |
Spectral Data
The following tables summarize the key spectral data for N,N'-Bis(2-hydroxyethyl)oxamide, which are crucial for its identification and characterization.
¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not explicitly provided in search results |
Note: While search results indicate the availability of ¹H NMR spectra, specific chemical shift values were not found.[2][6]
¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| Data not explicitly provided in search results |
Note: While search results indicate the availability of ¹³C NMR spectra, specific chemical shift values were not found.[2][7]
FTIR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| Specific peak assignments not detailed in search results |
Note: The NIST WebBook provides the IR spectrum, but a detailed peak list is not available in the search snippets.[8] General absorbances for similar structures suggest the presence of O-H, N-H, C=O (Amide I), and C-N stretching, and N-H bending (Amide II) vibrations.[9]
Mass Spectrometry Data
| m/z | Interpretation |
| Specific fragmentation patterns not detailed in search results |
Note: The NIST WebBook provides the mass spectrum, but a detailed fragmentation analysis is not available in the search snippets.[10]
Synthesis and Experimental Protocols
N,N'-Bis(2-hydroxyethyl)oxamide can be synthesized through several routes, most commonly by the reaction of an oxalic acid derivative with 2-aminoethanol. Below are detailed protocols for two common methods.
Synthesis from Diethyl Oxalate and Ethanolamine
This method involves the aminolysis of diethyl oxalate with ethanolamine. The reaction proceeds readily due to the high nucleophilicity of the primary amine.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2.0 equivalents of ethanolamine in absolute ethanol.
-
To this solution, add 1.0 equivalent of diethyl oxalate dropwise with stirring.
-
Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, N,N'-Bis(2-hydroxyethyl)oxamide, will precipitate as a white solid.
-
Collect the solid by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum.
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of N,N'-Bis(2-hydroxyethyl)oxamide from diethyl oxalate and ethanolamine.
Caption: Synthesis of N,N'-Bis(2-hydroxyethyl)oxamide.
Applications
The primary applications of N,N'-Bis(2-hydroxyethyl)oxamide stem from its ability to act as a crosslinking agent and a chemical intermediate.
Crosslinking Agent in Polymers
With two hydroxyl groups, N,N'-Bis(2-hydroxyethyl)oxamide can react with isocyanates, epoxides, and other reactive functional groups to form crosslinked polymer networks. This enhances the mechanical properties, thermal stability, and durability of the resulting materials.[1]
3.1.1. Polyurethane Foams
N,N'-Bis(2-hydroxyethyl)oxamide can be used as a chain extender or crosslinker in the production of polyurethane foams, contributing to improved flexibility and resilience.[1] In some formulations, it is first modified with boric acid and then reacted with ethylene carbonate to produce polyols for rigid polyurethane foams.[11]
Experimental Protocol for Polyol Preparation from N,N'-Bis(2-hydroxyethyl)oxamide (BHEOD):
-
In a round-bottom flask, place 4.4 g (0.025 mole) of N,N'-Bis(2-hydroxyethyl)oxamide and 3.1 g (0.050 mole) of boric acid.
-
Heat the mixture with mechanical stirring in a temperature range of 120-150 °C until a complete homogenization is achieved.
-
The resulting modified hydroxyethyl derivative can then be used as a polyol component in the formulation of rigid polyurethane foams by reacting with a diisocyanate.[11]
Textile Industry
In the textile industry, it is utilized to impart wrinkle resistance and strength to fabrics.[1] The hydroxyl groups can react with cellulose fibers under appropriate conditions, forming crosslinks that improve the dimensional stability of the fabric.
Organic Synthesis Intermediate
N,N'-Bis(2-hydroxyethyl)oxamide serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and dyestuffs.[3][5] Its symmetrical structure and reactive hydroxyl groups allow for further chemical modifications.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, N,N'-Bis(2-hydroxyethyl)oxamide may cause an allergic skin reaction. It is advised to wear protective gloves, clothing, and eye protection when handling this compound. In case of skin contact, wash with plenty of soap and water. Standard laboratory safety practices should be followed.
Conclusion
N,N'-Bis(2-hydroxyethyl)oxamide is a versatile chemical with established applications in polymer chemistry and organic synthesis. Its well-defined properties and straightforward synthesis make it a valuable tool for researchers and professionals in materials science and drug development. The detailed information provided in this guide serves as a foundational resource for the effective utilization of this compound in various research and industrial settings. Further exploration of its potential in novel applications is warranted, particularly in the development of advanced materials with tailored properties.
References
- 1. N,N'-Bis(2-hydroxyethyl)oxamide [myskinrecipes.com]
- 2. N,N'-Bis(2-hydroxyethyl)oxamide | C6H12N2O4 | CID 74638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. chembk.com [chembk.com]
- 5. N,N'-Bis(2-hydroxyethyl)oxamide | 1871-89-2 [chemicalbook.com]
- 6. N,N'-Bis(2-hydroxyethyl)oxamide(1871-89-2) 1H NMR [m.chemicalbook.com]
- 7. N,N'-Bis(2-hydroxyethyl)oxamide(1871-89-2) 13C NMR [m.chemicalbook.com]
- 8. N,N'-Bis-(2-hydroxyethyl)-oxamide [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. N,N'-Bis-(2-hydroxyethyl)-oxamide [webbook.nist.gov]
- 11. ichp.vot.pl [ichp.vot.pl]
